{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl
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Overview
Description
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is notable for its unique structure, which includes both tert-butoxy and diethylsilyl groups attached to a phenyl ring.
Preparation Methods
The synthesis of {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl typically involves the reaction of a phenyl derivative with tert-butoxy(diethyl)silane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or diethylsilyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silanols and other products.
Scientific Research Applications
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl involves its interaction with various molecular targets. The tert-butoxy and diethylsilyl groups can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s reactivity and binding affinity. The phenyl ring provides a stable framework that can interact with aromatic systems in biological molecules.
Comparison with Similar Compounds
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl can be compared with other organosilicon compounds, such as:
Trimethylsilyl derivatives: These compounds have three methyl groups attached to the silicon atom and are commonly used as protecting groups in organic synthesis.
Triethoxysilyl derivatives: These compounds have three ethoxy groups attached to the silicon atom and are used in the production of silane coupling agents.
Phenylsilyl derivatives: These compounds have a phenyl group attached to the silicon atom and are used in the synthesis of organosilicon polymers.
The uniqueness of this compound lies in its combination of tert-butoxy and diethylsilyl groups, which provide distinct reactivity and stability compared to other organosilicon compounds.
Properties
CAS No. |
135888-09-4 |
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Molecular Formula |
C18H33OSi2 |
Molecular Weight |
321.6 g/mol |
InChI |
InChI=1S/C18H33OSi2/c1-8-20(9-2)16-14-12-13-15-17(16)21(10-3,11-4)19-18(5,6)7/h12-15H,8-11H2,1-7H3 |
InChI Key |
MJBUPKHCIKZXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)C1=CC=CC=C1[Si](CC)(CC)OC(C)(C)C |
Origin of Product |
United States |
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